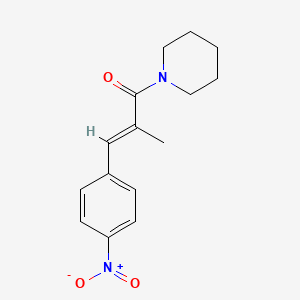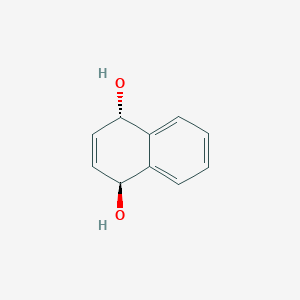
(1S,4S)-1,4-dihydronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-1,4-dihydronaphthalene-1,4-diol is an organic compound with a unique structure characterized by two hydroxyl groups attached to a dihydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-dihydronaphthalene-1,4-diol typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-1,4-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S)-1,4-dihydronaphthalene-1,4-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its diol structure makes it a suitable substrate for studying oxidation-reduction reactions in biological systems.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its chemical reactivity allows for the modification of its structure to produce materials with desired properties.
Mécanisme D'action
The mechanism of action of (1S,4S)-1,4-dihydronaphthalene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-naphthoquinone: A related compound that can be synthesized from (1S,4S)-1,4-dihydronaphthalene-1,4-diol through oxidation.
Tetrahydronaphthalene: A fully reduced derivative of naphthalene.
1,4-dihydroxybenzene: A compound with a similar diol structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups on a dihydronaphthalene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
76561-83-6 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(1S,4S)-1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H/t9-,10-/m0/s1 |
Clé InChI |
QRZINIDQKGUJSY-UWVGGRQHSA-N |
SMILES isomérique |
C1=CC=C2[C@H](C=C[C@@H](C2=C1)O)O |
SMILES canonique |
C1=CC=C2C(C=CC(C2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


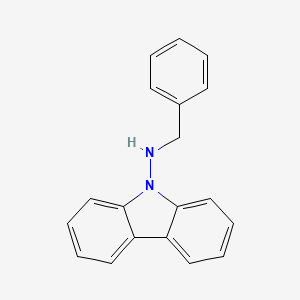
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
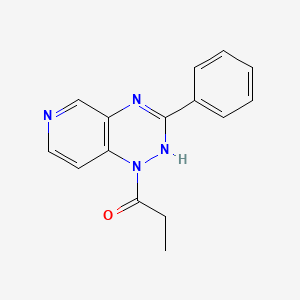

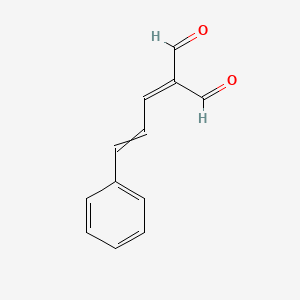
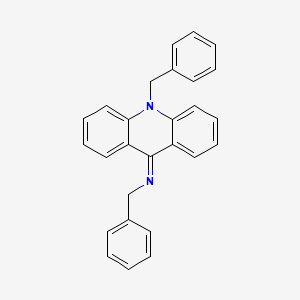
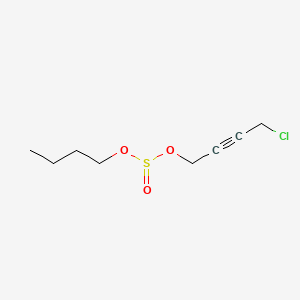

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
